
FHT-1015: A Technical Whitepaper on its
Discovery, Synthesis, and Preclinical

Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FHT-1015

Cat. No.: B10830117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FHT-1015 is a potent and selective, allosteric inhibitor of the ATPase subunits of the BAF

(BRG/Brahma-associated factors) chromatin remodeling complex, specifically targeting

SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][2][3] The BAF

complex is a crucial regulator of gene expression, and its dysregulation is implicated in various

cancers. FHT-1015 represents a novel therapeutic approach for transcription factor-dependent

cancers, with promising preclinical activity, particularly in uveal melanoma.[4] This document

provides a comprehensive technical overview of the discovery, mechanism of action, chemical

properties, and preclinical evaluation of FHT-1015.

Discovery and Rationale
FHT-1015 was discovered and developed by Foghorn Therapeutics as part of a program aimed

at identifying potent and selective inhibitors of the BAF chromatin remodeling complex.[2] The

rationale behind targeting the ATPase activity of SMARCA4/2 is based on the critical role of the

BAF complex in maintaining the transcriptional programs that drive certain cancers.[2] Through

phenotypic screening and subsequent medicinal chemistry efforts, FHT-1015 emerged as a

lead compound with low nanomolar potency against both SMARCA4 and SMARCA2.[1]
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Mechanism of Action
FHT-1015 is an allosteric inhibitor that binds to a site on the SMARCA4/2 proteins distinct from

the ATP-binding pocket.[1][2] This binding induces a conformational change in the protein,

which in turn inhibits its ATPase activity.[1] The inhibition of ATPase activity prevents the BAF

complex from remodeling chromatin, leading to changes in chromatin accessibility at gene

regulatory regions.[4]

In uveal melanoma, inhibition of the BAF complex by FHT-1015 leads to a loss of accessibility

at the binding sites of key lineage-specific transcription factors, SOX10 and MITF.[4] This

disrupts the SOX10-MITF transcriptional axis, which is essential for the proliferation and

survival of uveal melanoma cells.[4] The downstream effect is the suppression of the

melanocytic and pigmentation gene expression program, ultimately leading to apoptosis in

cancer cells.[1][4]
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Caption: FHT-1015 allosterically inhibits SMARCA4/2, blocking chromatin remodeling and

downstream gene expression.

Chemical Synthesis
A detailed, step-by-step chemical synthesis protocol for FHT-1015 is not publicly available in

the scientific literature, likely due to its proprietary nature. However, based on its chemical

structure, (S)-1-(Methylsulfonyl)-N-[4-(methylthio)-1-oxo-1-[[4-[3-(pyridin-4-yl)phenyl]thiazol-2-
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yl]amino]butan-2-yl]-1H-pyrrole-3-carboxamide, a plausible retrosynthetic analysis suggests a

multi-step synthesis involving the coupling of key building blocks.

The synthesis would likely involve the preparation of the central thiazole core, followed by

amide bond formations to attach the substituted butanoyl side chain and the methylsulfonyl-

pyrrole carboxamide moiety. The stereochemistry of the chiral center would likely be

established through the use of an enantiomerically pure starting material or through chiral

resolution. While specific reagents and reaction conditions are not disclosed, the synthesis

would draw upon standard organic chemistry methodologies for the formation of amides,

heterocycles, and carbon-carbon bonds.

Quantitative Data Summary
Parameter Target Value Assay Reference

IC50 SMARCA4 4 nM ADP-Glo [1]

IC50 SMARCA2 5 nM ADP-Glo [1]

IC50 CHD4 > 400 µM ADP-Glo [2]

Cell Viability

IC50

Uveal Melanoma

Cell Lines (e.g.,

92-1, MP41)

Low nanomolar

range

CellTiter-Glo (3-

day assay)
[2][5]

In Vivo Efficacy

92-1 Uveal

Melanoma

Xenograft

Dose-dependent

tumor growth

inhibition

21-day study [1]

In Vivo Efficacy

(FHT-2344)

92-1 Uveal

Melanoma

Xenograft

25% TGI at 2.2

mg/kg QD; 92%

TGI at 6.7 mg/kg

QD

21-day study [1]

Experimental Protocols
SMARCA4/2 ATPase Inhibition Assay (ADP-Glo™)
This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay.

Reaction Setup:
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Prepare a reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, and 0.1 mg/ml

BSA.

In a 384-well plate, add 2.5 µL of the test compound (FHT-1015) at various concentrations.

Add 2.5 µL of a solution containing the full-length SMARCA4 or SMARCA2 enzyme and

DNA.

Initiate the reaction by adding 5 µL of ATP solution to a final concentration of 1 mM.

Reaction Incubation:

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

ADP Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and

deplete the remaining ATP.

Incubate at room temperature for 40 minutes.

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30-60 minutes.

Data Acquisition:

Measure luminescence using a plate reader.

Calculate IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)
Cell Seeding:

Seed uveal melanoma cells in a 96-well opaque-walled plate at a density of 2,000-5,000

cells per well in 100 µL of culture medium.
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Incubate overnight to allow for cell attachment.

Compound Treatment:

Treat cells with a serial dilution of FHT-1015.

Incubate for the desired time period (e.g., 72 hours).

Assay Procedure:

Equilibrate the plate to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition:

Measure luminescence using a plate reader.

Normalize the data to vehicle-treated controls and calculate IC50 values.

Experimental Workflow Diagram
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Caption: A representative workflow for the preclinical evaluation of FHT-1015 and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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